Fmoc-L-Phe-MPPA

Descripción general

Descripción

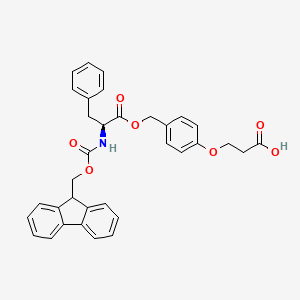

Fmoc-L-Phe-MPPA is a chemical compound with the molecular formula C34H31NO7 and a molecular weight of 565.62 g/mol . Its full chemical name is N-alpha-(9-Fluorenylmethyloxycarbonyl)-L-phenylalanine-3-(4-oxymethylphenoxy)propionic acid . This compound serves as a precursor for the linkage to aminomethyl supports by standard coupling procedures . By this method, a low (max 0.5%) and reproducible epimerization level of the C-terminal amino acid in your peptide is guaranteed .

Synthesis Analysis

The synthesis of this compound involves the use of the fluorenylmethoxycarbonyl (Fmoc) protecting group, which is a base-labile protecting group used in organic synthesis . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . Another common method for introducing the Fmoc group is through 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), which may itself be obtained by the reaction of Fmoc-Cl with the dicyclohexylammonium salt of N-hydroxysuccinimide .Molecular Structure Analysis

The molecular structure of this compound is complex, with a large fluorenyl group attached to the phenylalanine amino acid via a methoxycarbonyl linkage . This structure allows the compound to serve as a linker in peptide synthesis, facilitating the attachment of the peptide to aminomethyl supports .Chemical Reactions Analysis

The Fmoc group in this compound is rapidly removed by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are largely determined by its molecular structure. The presence of the large fluorenyl group and the phenylalanine amino acid contribute to its molecular weight of 565.62 g/mol .Mecanismo De Acción

Target of Action

Fmoc-L-Phe-MPPA is a compound that primarily targets the formation of peptide bonds in the process of chemical peptide synthesis . The 9-Fluorenylmethoxycarbonyl (Fmoc) group is a base-labile protecting group used in peptide synthesis .

Mode of Action

The Fmoc group in this compound plays a crucial role in the formation of peptide bonds. It acts as a protecting group for the Na-amino group of an amino acid during the synthesis process . The Fmoc group is stable to treatment with trifluoroacetic acid (TFA) and hydrogen bromide/acetic acid, and it can be rapidly removed by base .

Biochemical Pathways

This compound, like other Fmoc-modified amino acids and short peptides, possesses eminent self-assembly features . This self-assembly is influenced by the inherent hydrophobicity and aromaticity of the Fmoc moiety, which promotes the association of building blocks . The self-assembly of this compound can lead to the formation of hydrogels .

Pharmacokinetics

Studies on similar fmoc-modified compounds have shown favorable oral bioavailability and in-vivo tolerance

Result of Action

The self-assembly of this compound into hydrogels can have various applications in biomedical fields . For instance, Fmoc-modified dipeptides have been used as scaffolds for cell cultivation, bio-templating, optical applications, drug delivery, catalysis, and therapeutics .

Action Environment

The self-assembly of this compound is influenced by several factors, including the flexibility of the phenylalanine side chain, pH, and buffer ions . These factors can affect the formation of hydrogels and, consequently, the compound’s action, efficacy, and stability .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

Fmoc-L-Phe-MPPA has several advantages for use in lab experiments. It is a relatively small molecule, so it is easy to synthesize and study. In addition, it has a relatively low toxicity, making it safer to use in experiments. However, this compound is not suitable for all experiments. For example, it is not soluble in water, so it cannot be used in aqueous solutions. In addition, it is not stable in acidic or basic solutions, so it cannot be used in experiments that require these conditions.

Direcciones Futuras

The future of Fmoc-L-Phe-MPPA is promising. There is a great deal of potential for further research into its mechanism of action and its potential applications in medicine and biotechnology. In addition, there is potential for the development of new synthesis methods and the exploration of new applications. Finally, there is potential for the development of new methods for the analysis and characterization of the peptide.

Métodos De Síntesis

Fmoc-L-Phe-MPPA can be synthesized using a variety of methods. The most common method is the solid-phase peptide synthesis (SPPS) method. SPPS involves the stepwise assembly of the peptide on an insoluble resin or solid support. The Fmoc-L-Phe and MPPA amino acids are coupled together in a stepwise manner until the desired peptide is obtained. Other methods for synthesizing this compound include solution-phase synthesis, split-and-mix synthesis, and microwave-assisted synthesis.

Aplicaciones Científicas De Investigación

Fmoc-L-Phe-MPPA is widely used in scientific research due to its unique properties. It has been used as a model peptide to study the structure and function of proteins and peptides, as well as to investigate the binding of small molecules to proteins. This compound has also been used to study the structure and function of enzymes and to explore the structure of carbohydrate-binding proteins. In addition, this compound has been used to study the structure and function of receptors, transporters, and other membrane proteins.

Análisis Bioquímico

Biochemical Properties

Fmoc-L-Phe-MPPA plays a crucial role in biochemical reactions, particularly in the synthesis of peptides. It serves as a precursor for linking peptides to aminomethyl supports through standard coupling procedures. The Fmoc group provides protection to the amino group of L-phenylalanine, preventing unwanted reactions during peptide synthesis. The compound interacts with various enzymes and proteins involved in peptide synthesis, including coupling agents like dicyclohexylcarbodiimide (DCC) and N,N’-diisopropylcarbodiimide (DIC), which facilitate the formation of peptide bonds .

Cellular Effects

The effects of this compound on cellular processes are primarily related to its role in peptide synthesis. By enabling the efficient synthesis of peptides, it indirectly influences cell function, including cell signaling pathways, gene expression, and cellular metabolism. Peptides synthesized using this compound can be used to study various cellular processes, such as receptor-ligand interactions, enzyme activity, and protein-protein interactions .

Molecular Mechanism

At the molecular level, this compound exerts its effects through the protection and deprotection of the amino group of L-phenylalanine. The Fmoc group is introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu). The Fmoc group is then removed by treatment with a base, such as piperidine, which forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate . This mechanism ensures the selective protection and deprotection of the amino group during peptide synthesis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is generally stable under standard storage conditions, but its stability can be affected by factors such as temperature, pH, and exposure to light. Long-term studies have shown that this compound maintains its effectiveness in peptide synthesis over extended periods, with minimal degradation observed . It is essential to store the compound properly to ensure its stability and prevent any adverse effects on peptide synthesis.

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. Studies have shown that at low doses, the compound is well-tolerated and does not exhibit any toxic or adverse effects. At higher doses, there may be threshold effects, including potential toxicity and adverse reactions . It is crucial to determine the appropriate dosage for specific applications to avoid any harmful effects on the animals.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily related to peptide synthesis. The compound interacts with enzymes and cofactors involved in the activation and coupling of amino acids during peptide synthesis. These interactions ensure the efficient formation of peptide bonds and the proper assembly of peptides . Additionally, this compound may influence metabolic flux and metabolite levels by affecting the availability of amino acids and other precursors required for peptide synthesis.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins that facilitate its movement across cell membranes and its localization within specific cellular compartments. These interactions ensure the proper distribution of this compound, allowing it to reach its target sites and exert its effects on peptide synthesis .

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical structure and interactions with cellular components. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization mechanisms ensure that this compound is present in the appropriate cellular regions to participate in peptide synthesis and other biochemical processes .

Propiedades

IUPAC Name |

3-[4-[[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-phenylpropanoyl]oxymethyl]phenoxy]propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H31NO7/c36-32(37)18-19-40-25-16-14-24(15-17-25)21-41-33(38)31(20-23-8-2-1-3-9-23)35-34(39)42-22-30-28-12-6-4-10-26(28)27-11-5-7-13-29(27)30/h1-17,30-31H,18-22H2,(H,35,39)(H,36,37)/t31-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDVYIGNYUYPLKQ-HKBQPEDESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)OCC2=CC=C(C=C2)OCCC(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](C(=O)OCC2=CC=C(C=C2)OCCC(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H31NO7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

565.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[S(R)]-N-[(1S)-2-(diphenylphosphino)-1-[2-(diphenylphosphino)phenyl]ethyl]-2-methyl-2-propanesulfinamide, 95%](/img/structure/B6302629.png)

![(1Z,3Z)-1,3-Bis[[(4R)-4,5-dihydro-4-phenyl-2-oxazolyl]methylene]-2,3-dihydro-1H-isoindole, 95%](/img/structure/B6302642.png)

![[S(R)]-N-[(1S)-1-[(diphenylphosphino)methyl]-2-methylpropyl]-2-methyl-2-propanesulfinamide, 95%](/img/structure/B6302657.png)

![(R)-2-Isopropyl-2,3-dihydrobenzo[d]imidazo[2,1-b]thiazole](/img/structure/B6302665.png)

![6-Bromo-2-fluoropyrazolo[1,5-a]pyridine](/img/structure/B6302677.png)